4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride
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Overview
Description
4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride is a chemical compound that belongs to the class of triazoles It is characterized by the presence of a 4-chlorophenyl group attached to a triazole ring, which is further connected to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable precursor reacts with the triazole ring.
Formation of the Piperidine Moiety: The piperidine ring is synthesized and then attached to the triazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol
- 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
Uniqueness
4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with a piperidine moiety and a 4-chlorophenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17Cl3N4 |
---|---|
Molecular Weight |
335.7 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)triazol-1-yl]piperidine;dihydrochloride |
InChI |
InChI=1S/C13H15ClN4.2ClH/c14-11-3-1-10(2-4-11)13-9-18(17-16-13)12-5-7-15-8-6-12;;/h1-4,9,12,15H,5-8H2;2*1H |
InChI Key |
LRKDIAIGGVQART-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
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